Toluene-13C6

Descripción general

Descripción

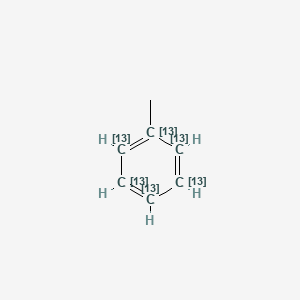

Toluene-13C6 is a toluene molecule in which the carbon atoms on the benzene ring have been replaced by the carbon-13 isotope. This isotopically labeled compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard for quantitative analysis and structural elucidation .

Métodos De Preparación

Toluene-13C6 can be synthesized through various methods. One common approach involves replacing the hydrogen atoms on the benzene ring with carbon-13 isotopes. This synthesis requires a precursor compound containing the carbon-13 isotope as the starting material . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of the carbon-13 isotope into the toluene molecule .

Análisis De Reacciones Químicas

Toluene-13C6 undergoes similar chemical reactions as ordinary toluene, including:

Oxidation: this compound can be oxidized to produce benzyl alcohol, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction of this compound can yield methylcyclohexane. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for this reaction.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur with this compound.

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance Spectroscopy

Internal Standard for Quantitative Analysis

Toluene-13C6 is primarily utilized as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic labeling allows for precise quantitative analysis of mixtures by providing a reference signal against which other signals can be measured. This is crucial for structural elucidation and concentration determination in complex samples.

Biological Research

Metabolic Studies

In biological contexts, this compound is employed to trace the incorporation and transformation of carbon atoms within metabolic pathways. For instance, studies have demonstrated its utility in identifying toluene-degrading bacteria through stable isotope probing, which allows researchers to track carbon flow and microbial activity in environmental samples .

Case Study: Toluene-Degrading Bacteria

A significant study identified a novel bacterium capable of degrading toluene in agricultural soil using this compound. The research involved incubating soil samples with the labeled compound and analyzing the carbon uptake by microbial communities over time. Results indicated a clear increase in the relative abundance of specific bacterial populations correlated with the degradation of this compound, showcasing its effectiveness in ecological and environmental microbiology .

Pharmacokinetic Studies

Drug Metabolism and Distribution

this compound serves as a valuable tool in pharmacokinetic studies to understand drug metabolism and distribution. By labeling drugs with carbon-13 isotopes, researchers can track their pathways through biological systems, providing insights into their bioavailability and metabolic fate. This application is particularly relevant in drug development and toxicology assessments .

Industrial Applications

Production of Labeled Compounds

In industry, this compound is used to produce labeled compounds for environmental testing and quality control processes. Its ability to provide reliable data on chemical behavior under various conditions makes it an essential component in developing standards for environmental monitoring .

Mecanismo De Acción

The mechanism of action of Toluene-13C6 is similar to that of ordinary toluene. It interacts with various molecular targets and pathways, including the central nervous system. This compound is metabolized by cytochrome P450 enzymes to produce benzoic acid and hippuric acid, which are then excreted by the kidneys . The carbon-13 isotope labeling allows for detailed tracking of these metabolic pathways using NMR spectroscopy.

Comparación Con Compuestos Similares

Toluene-13C6 is unique due to its carbon-13 isotope labeling, which distinguishes it from ordinary toluene and other similar compounds. Some similar compounds include:

Benzene-13C6: A benzene molecule labeled with carbon-13 isotopes.

Toluene-13C7: A toluene molecule with one additional carbon-13 isotope.

Aniline-13C6: An aniline molecule labeled with carbon-13 isotopes.

These compounds share similar chemical properties but differ in their specific applications and the information they provide in NMR spectroscopy.

Actividad Biológica

Toluene-13C6, a stable isotope-labeled form of toluene, is widely used in various biological and environmental studies due to its unique properties. This article explores the biological activity of this compound, focusing on its degradation pathways, interactions with microbial communities, and implications for environmental monitoring and health.

Overview of this compound

Toluene (C6H5CH3) is a common aromatic hydrocarbon that serves as a solvent and precursor in chemical synthesis. The isotopically labeled variant, this compound, is utilized in tracer studies to track metabolic pathways and degradation processes in various organisms. Its unique isotopic signature allows researchers to differentiate between naturally occurring toluene and the labeled compound in complex biological systems.

Microbial Degradation of this compound

Anaerobic Degradation Pathways

Recent studies have highlighted the role of anaerobic microorganisms in the degradation of toluene, including this compound. One significant study utilized DNA-based stable isotope probing (SIP) to identify active toluene-degrading microbes in contaminated environments. The research demonstrated that specific microbial communities could effectively degrade toluene under sulfate-reducing conditions, utilizing benzylsuccinate synthase (bssA) as a key enzyme in the anaerobic degradation pathway .

Table 1: Microbial Communities Involved in Anaerobic Toluene Degradation

| Microbial Group | Environment | Key Functional Genes |

|---|---|---|

| Deltaproteobacteria | Contaminated soil | bssA |

| Syntrophobacteraceae | Digester sludge | bssA |

| Desulfobulbaceae | BTEX-contaminated aquifers | bssA |

The study indicated that while numerous organisms are linked to anaerobic toluene degradation, identifying their specific roles in complex environments remains challenging. The application of SIP has been pivotal in linking microbial identity with function, enhancing our understanding of bioremediation processes.

Case Studies on this compound Applications

Environmental Monitoring

This compound is also employed as a biomarker for environmental monitoring. Elevated levels of toluene can indicate contamination from industrial activities. For instance, a study found that analyzing breath samples for toluene can aid in early lung cancer diagnosis due to its presence as a volatile organic compound (VOC) associated with certain malignancies .

Real-life Application: Hydrogenation Processes

In industrial applications, this compound is used in catalytic processes such as hydrogenation to produce methylcyclohexane, an important hydrogen carrier. A case study demonstrated the effectiveness of gas chromatography (GC) in monitoring the hydrogenation process, optimizing catalyst performance, and ensuring product yield .

Health Implications

Toluene exposure has been linked to various health risks, including developmental toxicity and reproductive issues . The isotopically labeled compound aids researchers in tracing metabolic pathways and understanding the toxicokinetics of toluene in biological systems.

Research Findings

Recent research emphasizes the importance of using isotopically labeled compounds like this compound for quantitative analyses. For example, labeling techniques have shown promise in minimizing biases during sample comparative analyses, enhancing the reliability of results derived from liquid chromatography-mass spectrometry (LC-MS) methods .

Propiedades

IUPAC Name |

methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-WBJZHHNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745758 | |

| Record name | Benzene-13C6, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.095 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-35-3 | |

| Record name | Benzene-13C6, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.